N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that combines a furan ring, a benzo[d]thiazole ring, and a carboxamide group. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the coupling of a furan derivative with a benzo[d]thiazole derivative. One common method is the reaction of furan-2-carboxylic acid with benzo[d]thiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and are carried out in solvents like chloroform or dichloromethane.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the electrophile used.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerases or kinases, which are crucial for DNA replication and cell division. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- N-(1-(furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide
- N-(1-(thiophen-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide
Uniqueness
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct biological activities. The presence of both furan and benzo[d]thiazole rings in the same molecule enhances its ability to interact with multiple biological targets, making it a versatile compound for drug discovery and development .
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(9-11-5-4-8-19-11)16-14(18)15-17-12-6-2-3-7-13(12)20-15/h2-8,10H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEOYPDEBMWPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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